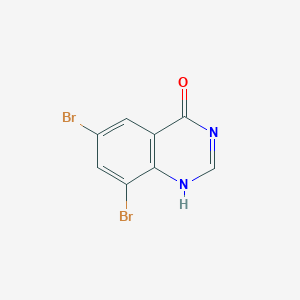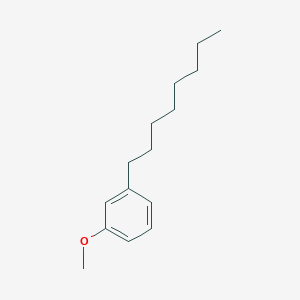
Anisole, m-octyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anisole, m-octyl-, also known as 4-methoxyoctane, is a colorless liquid with a sweet, floral odor. It is commonly used as a solvent and flavoring agent in the food industry. Anisole, m-octyl- is also used as a starting material for the synthesis of various organic compounds. In
Mécanisme D'action
Anisole, m-octyl- acts as a solvent and is involved in various chemical reactions. It has a non-polar nature, which makes it an ideal solvent for non-polar compounds. It also has a low boiling point, which makes it easy to remove from the reaction mixture.
Effets Biochimiques Et Physiologiques
Anisole, m-octyl- has not been extensively studied for its biochemical and physiological effects. However, it is considered to be a relatively safe solvent and is not known to cause any significant harm to living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
Anisole, m-octyl- has several advantages as a solvent in lab experiments. It has a low boiling point, which makes it easy to remove from the reaction mixture. It is also relatively non-toxic and has a low odor, which makes it easy to work with. However, it has some limitations, such as its low polarity, which makes it unsuitable for certain reactions.
Orientations Futures
There are several future directions for the use of Anisole, m-octyl-. One potential application is in the synthesis of surfactants for use in the pharmaceutical industry. Another potential application is in the preparation of new organic compounds for use in various industries. Further research is needed to explore the potential applications of Anisole, m-octyl- in various fields.
Méthodes De Synthèse
Anisole, m-octyl- can be synthesized through the reaction of 4-methoxyphenol with 1-bromooctane in the presence of a base such as potassium carbonate. The reaction takes place at a temperature of around 100°C and is carried out in a solvent such as dimethylformamide (DMF). The product is then purified through distillation to obtain Anisole, m-octyl- in a high yield.
Applications De Recherche Scientifique
Anisole, m-octyl- has been used in various scientific research applications. It is commonly used as a solvent in the synthesis of organic compounds. It is also used as a starting material for the preparation of surfactants, which are used in various industries such as cosmetics, detergents, and pharmaceuticals.
Propriétés
Numéro CAS |
19177-07-2 |
|---|---|
Nom du produit |
Anisole, m-octyl- |
Formule moléculaire |
C15H24O |
Poids moléculaire |
220.35 g/mol |
Nom IUPAC |
1-methoxy-3-octylbenzene |
InChI |
InChI=1S/C15H24O/c1-3-4-5-6-7-8-10-14-11-9-12-15(13-14)16-2/h9,11-13H,3-8,10H2,1-2H3 |
Clé InChI |
LEZCZXRFPAHNMF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1=CC(=CC=C1)OC |
SMILES canonique |
CCCCCCCCC1=CC(=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



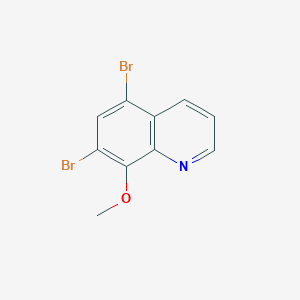
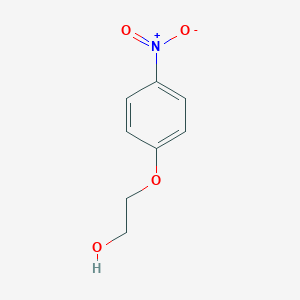
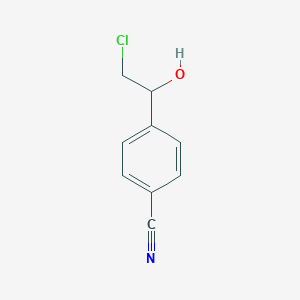
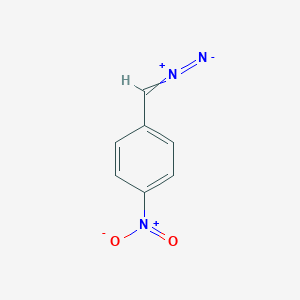
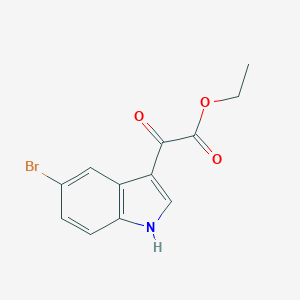
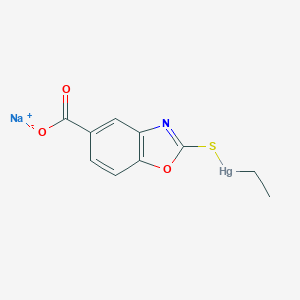
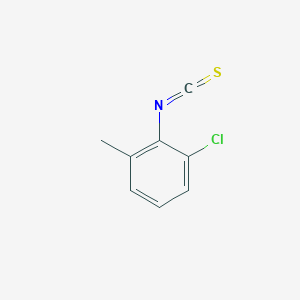
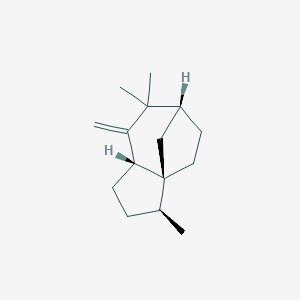
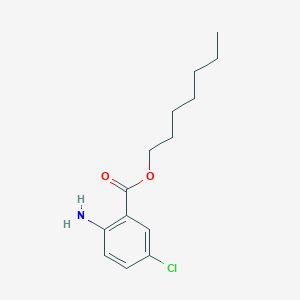
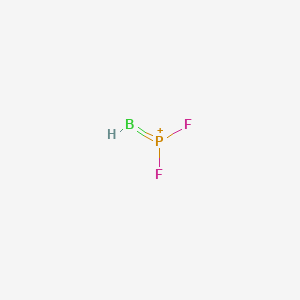
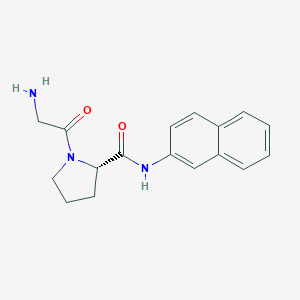
![Dimethyl (1R,2S,3S,4R,8R,9R,12R)-8-formyl-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylate](/img/structure/B102623.png)

